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2-(Tert-butoxy)-6-fluoroaniline

Cat. No.: B13279284
M. Wt: 183.22 g/mol
InChI Key: RMUJJBMWGCKAFU-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The amino group attached to a benzene (B151609) ring makes these compounds highly versatile, serving as precursors for a vast array of more complex molecules. wikipedia.orgontosight.aiontosight.ai Their utility spans numerous industrial sectors, including the manufacturing of dyes, pigments, polymers, and perhaps most significantly, pharmaceuticals. ontosight.aiontosight.aisci-hub.seresearchgate.net The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution, allows for the introduction of various functional groups, thereby tuning the molecule's properties for specific applications. wikipedia.org

Strategic Role of Fluorine Substitution in Aromatic Compounds

The introduction of fluorine into aromatic compounds is a strategic tool employed by chemists to modulate the physicochemical properties of molecules. nih.govmdpi.com Fluorine's high electronegativity and relatively small size allow it to significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability without drastic steric changes. nih.govmdpi.com For instance, the substitution of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing a drug's half-life and efficacy. nih.gov Furthermore, the presence of fluorine can influence the acidity or basicity of nearby functional groups and can participate in unique non-covalent interactions, which can be crucial for molecular recognition and binding affinity in biological systems. nih.govacs.org

Contextualizing 2-(Tert-butoxy)-6-fluoroaniline within Advanced Synthetic Chemistry

Within the specialized field of fluorinated aromatics, this compound represents a sophisticated building block. Its structure, featuring a bulky tert-butoxy (B1229062) group and a fluorine atom ortho to the amino group, presents a unique combination of steric and electronic features. The tert-butoxy group can act as a protecting group for the phenol (B47542) that would result from its cleavage, while the fluorine atom influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen. This specific arrangement of substituents makes this compound a valuable intermediate in the synthesis of highly functionalized and sterically hindered target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Chemical and Physical Properties of this compound

The distinct molecular architecture of this compound gives rise to a specific set of physical and chemical characteristics that are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
CAS Number 1183455-98-2
Molecular Formula C₁₀H₁₄FNO
Molecular Weight 183.22 g/mol
Physical State Not explicitly stated, but related compounds are liquids or solids. aarti-industries.comsigmaaldrich.com
Solubility Expected to be soluble in common organic solvents.
Storage Typically stored at room temperature in the continental US, though this may vary. chemscene.com

This table is populated with data from available sources. chemscene.combldpharm.com

Synthesis of this compound

For example, the synthesis of related compounds like 2-bromo-6-fluoroaniline (B133542) has been achieved through various routes, including the bromination of a protected o-fluoroaniline derivative. google.com One patented method involves protecting the amino group of o-fluoroaniline, followed by sulfonylation, bromination, and finally deprotection to yield the desired product. google.com Another approach describes the synthesis of para-fluoroanilines by reacting para-halonitrobenzenes with anhydrous hydrogen fluoride (B91410). google.com These examples highlight the common strategies of electrophilic aromatic substitution and functional group interconversion that are likely employed in the synthesis of this compound.

Applications in Chemical Synthesis

The utility of this compound lies in its role as a versatile intermediate for the construction of more complex molecules. The presence of the amine, fluorine, and tert-butoxy groups provides multiple points for chemical modification.

Role as a Building Block in Heterocyclic Chemistry

The aniline functionality in this compound is a key handle for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are prevalent in medicinal chemistry and materials science. The ortho-fluoro and tert-butoxy substituents can direct the regioselectivity of cyclization reactions and influence the properties of the resulting heterocyclic products.

Use in the Synthesis of Pharmaceutical and Agrochemical Intermediates

Substituted anilines are critical components in the synthesis of a wide range of biologically active compounds. For instance, 2-chloro-6-fluoroaniline (B1301955) is a key intermediate in the production of the anti-inflammatory drug lumiracoxib. google.com Similarly, 2-bromo-6-fluoroaniline is an important precursor for the antiviral drug Letermovir. researchgate.net Given these precedents, it is highly probable that this compound serves as a valuable starting material for the synthesis of novel pharmaceutical and agrochemical candidates, where the unique substitution pattern can impart desirable biological activity and pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FNO B13279284 2-(Tert-butoxy)-6-fluoroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-fluoro-6-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14FNO/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,12H2,1-3H3

InChI Key

RMUJJBMWGCKAFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CC=C1)F)N

Origin of Product

United States

Synthetic Strategies for 2 Tert Butoxy 6 Fluoroaniline and Analogues

Established Synthetic Pathways to Substituted Anilines

The construction of substituted anilines is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. Over the years, a variety of robust methods have been developed for the formation of the crucial carbon-nitrogen bond of the aniline (B41778) functional group.

Amination Methodologies

The direct formation of a C-N bond to an aromatic ring is a primary strategy for aniline synthesis. Seminal among these are transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, has become a widely used method for the synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and an amine coupling partner. rsc.orgwikipedia.org This reaction is catalyzed by palladium complexes, often employing sterically hindered phosphine (B1218219) ligands. rug.nl The choice of ligand, base, and solvent is critical and depends on the specific substrates, including sterically hindered ones. rug.nlacs.org For the synthesis of primary anilines, ammonia (B1221849) equivalents such as benzophenone (B1666685) imine or silylamides can be used, followed by hydrolysis. wikipedia.org

Another significant method is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.orgresearchgate.net While traditional Ullmann conditions were often harsh, modern protocols have been developed that proceed under milder conditions with a broader substrate scope, sometimes even in the absence of a ligand and organic solvent. organic-chemistry.orgnih.govresearchgate.net

These amination reactions are summarized in the table below:

Table 1: Key Amination Methodologies for Aniline Synthesis
Reaction Name Catalyst Typical Substrates Key Features
Buchwald-Hartwig Amination Palladium complexes with phosphine ligands Aryl halides/triflates, amines/ammonia equivalents High functional group tolerance, broad substrate scope, multiple catalyst generations developed. rsc.orgwikipedia.org
Ullmann Condensation Copper salts or copper nanoparticles Aryl halides, amines/ammonia Often lower cost than palladium, with modern methods allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.orgnih.gov

Halogen-Exchange Fluorination Procedures (e.g., Halex Reaction)

The introduction of fluorine atoms onto an aromatic ring is often achieved through halogen-exchange (Halex) fluorination. The Halex process is a type of nucleophilic aromatic substitution (SNAr) where a chloride or bromide on an activated aromatic ring is displaced by a fluoride (B91410) ion. acsgcipr.orgwikipedia.org This reaction is particularly effective for aryl halides that have electron-withdrawing groups positioned ortho or para to the halide, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

Key aspects of the Halex reaction include:

Fluoride Source : Anhydrous potassium fluoride (KF) is commonly used, though other sources like cesium fluoride (CsF) can be more reactive. acsgcipr.orgwikipedia.org

Solvents : High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are typically required to facilitate the reaction at high temperatures (often 150-250 °C). wikipedia.orggaylordchemical.com

Catalysts : Phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, are sometimes employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.orggoogle.com

The Halex reaction provides a direct pathway to fluoroaromatics, which can then be converted to fluoroanilines by, for example, the reduction of a nitro group that was used to activate the ring for the substitution. wikipedia.org

Targeted Synthesis of 2-(Tert-butoxy)-6-fluoroaniline

The synthesis of the specific molecule this compound presents a unique challenge due to the presence of three different substituents on the aromatic ring with distinct steric and electronic properties. A logical synthetic approach involves a multi-step sequence where the functional groups are introduced in a controlled and regioselective manner.

Strategic Design and Precursor Selection

A plausible retrosynthetic analysis suggests that a key precursor could be a 2,6-disubstituted aniline, such as 2-chloro-6-fluoroaniline (B1301955) or 2-bromo-6-fluoroaniline (B133542). These precursors are valuable as the different halogens allow for selective reactions. For instance, a patent describes the preparation of 2-chloro-6-fluoroaniline from o-fluoroaniline through a sequence of bromination, chlorination, and subsequent de-bromination. google.com Another patented method outlines the synthesis of 2-bromo-6-fluoroaniline, also starting from o-fluoroaniline, by protecting the amine, followed by sulfonation, bromination, and deprotection/desulfonylation steps. google.com

The selection of such a precursor is strategic because the existing fluoro and amino groups direct the subsequent substitution reactions, and the remaining halogen provides a handle for introducing the tert-butoxy (B1229062) group.

Incorporation of the Tert-butoxy Moiety

The introduction of a tert-butoxy group onto an aromatic ring, especially ortho to an existing substituent, can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction. Starting with a precursor like 2-chloro-6-fluoroaniline, the tert-butoxy group can be installed by reaction with a tert-butoxide salt, such as potassium tert-butoxide.

To prevent the aniline's amino group from interfering with the reaction (e.g., by acting as a competing nucleophile or being deprotonated by the strong base), it would likely require protection. A common protecting group for anilines is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347).

The proposed synthetic step would be:

Protection : Reaction of 2-chloro-6-fluoroaniline with di-tert-butyl dicarbonate to form the N-Boc protected intermediate.

Substitution : Reaction of the protected intermediate with potassium tert-butoxide in a polar aprotic solvent. In an SNAr reaction, the rate of displacement of halogens is often F > Cl > Br > I, because the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com However, the leaving group ability is the reverse (I > Br > Cl > F). The outcome depends on the balance of these factors and the reaction conditions. In many cases, the C-Cl bond is more readily cleaved than the C-F bond in SNAr reactions.

Regioselective Introduction of the Fluorine Atom

In a synthetic strategy where the fluorine atom is introduced later, regioselectivity is paramount. There are two main approaches for introducing fluorine onto an aromatic ring: nucleophilic and electrophilic fluorination. alfa-chemistry.comnumberanalytics.com

Nucleophilic Fluorination : As discussed in the Halex reaction (Section 2.1.2), this method involves the displacement of a leaving group (like a nitro or chloro group) by a fluoride ion. uni-tuebingen.de For this to be regioselective, the precursor must have an activating group (e.g., a nitro or cyano group) positioned ortho or para to the leaving group. libretexts.org

Electrophilic Fluorination : This approach uses an electrophilic "F+" source to fluorinate an electron-rich aromatic ring. wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) are commonly used. The regioselectivity is governed by the directing effects of the substituents already on the ring. For an aniline derivative, the amino group is a strong ortho-, para-director. byjus.com Therefore, if one were to fluorinate a 2-(tert-butoxy)aniline, the fluorine would be directed to the positions ortho and para to the amino group. Achieving specific regioselectivity at the 6-position would depend on the steric hindrance from the adjacent tert-butoxy group and any other substituents.

A potential synthetic pathway for this compound is outlined in the table below.

Table 2: Proposed Synthetic Pathway for this compound

Step Reaction Reagents and Conditions Intermediate/Product
1 Protection of Amine 2-Chloro-6-fluoroaniline, Di-tert-butyl dicarbonate (Boc)₂, base (e.g., triethylamine), in a solvent like dichloromethane (B109758) (DCM). N-Boc-2-chloro-6-fluoroaniline
2 Nucleophilic Substitution N-Boc-2-chloro-6-fluoroaniline, Potassium tert-butoxide (t-BuOK), in a polar aprotic solvent (e.g., DMSO or DMF) with heating. N-Boc-2-(tert-butoxy)-6-fluoroaniline
3 Deprotection N-Boc-2-(tert-butoxy)-6-fluoroaniline, Strong acid (e.g., trifluoroacetic acid (TFA) in DCM or HCl in dioxane). This compound

This proposed route leverages established reactions and highlights the importance of precursor selection and the strategic use of protecting groups to achieve the synthesis of a complex, multi-substituted aniline.

Advanced Methodologies Applicable to Analogues

The synthesis of analogues of this compound often requires more advanced synthetic techniques to introduce a variety of functional groups onto the aniline ring.

Friedel-Crafts Alkylation for Alkyl Group Introduction

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, its application to anilines presents significant challenges. The amino group of aniline is a Lewis base that can react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. stackexchange.comdoubtnut.com This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic substitution. stackexchange.comdoubtnut.com

To overcome this limitation, the amino group is typically protected prior to the Friedel-Crafts reaction. stackexchange.com Converting the amino group into an amide, such as by acetylation, reduces its basicity and allows the reaction to proceed. youtube.comchemistrysteps.com The protected aniline is still an activating, ortho-, para-directing group, but it is less reactive, which can prevent over-alkylation. youtube.comchemistrysteps.com After the desired alkyl group has been introduced, the protecting group can be removed by hydrolysis to regenerate the amine. stackexchange.com

Recent advancements have focused on developing catalytic asymmetric Friedel-Crafts alkylations of aniline derivatives to produce chiral products. These methods often employ chiral catalysts, such as chiral phosphoric acids or metal complexes, to control the enantioselectivity of the reaction. rsc.orgacs.org For instance, highly regio- and enantioselective Friedel-Crafts alkylation of aniline derivatives with in situ generated ortho-quinone methides has been achieved using a chiral phosphoric acid catalyst. acs.org Another approach utilizes nickel complexes to catalyze the asymmetric aza-Friedel–Crafts alkylation of anilines with cyclic N-sulfonyl α-ketiminoesters. rsc.org

Directed Ortho-Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

The N-Boc protected amino group is an effective DMG. acs.orgharvard.edu The reaction of N-Boc-aniline with a strong base leads to the formation of an ortho-lithiated species. This intermediate can then be quenched with a variety of electrophiles to introduce a substituent specifically at the ortho position. wikipedia.orgorganic-chemistry.org

This methodology is particularly useful for the synthesis of halogenated aniline analogues. The ortho-lithiated intermediate can be reacted with a halogen source, such as hexachloroethane (B51795) for chlorination or 1,2-dibromoethane (B42909) for bromination, to introduce a halogen atom ortho to the protected amino group. This approach offers high regioselectivity that is often difficult to achieve through traditional electrophilic aromatic substitution, especially in highly activated aniline systems. nih.govbyjus.com

Recent research has also explored copper-catalyzed methods for the direct ortho-halogenation of protected anilines under aerobic conditions, providing a practical alternative with excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org Another strategy involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides to achieve selective ortho-chlorination. nih.gov

Table 2: Examples of Directing Metalation Groups (DMGs)

Strength Directing Group
Strong -CONR₂, -OCONR₂, -SO₂NR₂, -N-Boc
Moderate -OMe, -NR₂, -F, -Cl
Weak -CH₂O⁻, -Ph

This table is a selection of DMGs from the literature. organic-chemistry.org

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most or all of the atoms of the starting materials. organic-chemistry.org MCRs offer several advantages, including high atom economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. organic-chemistry.orgnih.gov

Several classical MCRs can be adapted for the synthesis of aniline analogues.

Mannich Reaction: This reaction typically involves an amine, a non-enolizable aldehyde, and a compound with an active hydrogen. It is used to introduce aminomethyl groups. nih.gov

Strecker Reaction: As the first described MCR, the Strecker synthesis combines an amine, an aldehyde or ketone, and a cyanide source to produce α-amino nitriles, which are precursors to amino acids. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a versatile MCR that combines a carbonyl compound, an amine, an isocyanide, and a carboxylic acid to form a dipeptide-like scaffold. nih.gov A three-component version (U-3CR) is also possible in the absence of a carboxylic acid. nih.gov

These MCRs can be designed to incorporate substituted anilines as the amine component, allowing for the synthesis of a wide array of complex aniline derivatives. For example, a primary aniline could be used as the amine component in a zinc-mediated carbonyl alkylative amination reaction to produce α-branched secondary amines. acs.org The development of new MCRs continues to be an active area of research, with recent examples including electrochemical one-pot syntheses and palladium-catalyzed three-component reactions for the synthesis of N-formylanilines. organic-chemistry.orgacs.org

Reactivity and Mechanistic Investigations of 2 Tert Butoxy 6 Fluoroaniline

Electrophilic Aromatic Substitution Directivity

The directing effects of the substituents on the aromatic ring of 2-(tert-butoxy)-6-fluoroaniline play a crucial role in determining the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino (-NH2), tert-butoxy (B1229062) (-O-t-Bu), and fluoro (-F) groups all influence the position of incoming electrophiles.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho-, para-director. libretexts.org It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ortho and para positions. organicchemistrytutor.com

Tert-butoxy Group (-O-t-Bu): The tert-butoxy group is also an activating, ortho-, para-directing group. wikipedia.org Similar to the amino group, the oxygen atom donates electron density to the ring via resonance. However, the bulky tert-butyl group can cause significant steric hindrance at the adjacent ortho position. stackexchange.com

Given these factors, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating amino group and meta to the fluorine. This position benefits from the strong resonance donation of the amino group and is sterically accessible. The C5 position, being para to the tert-butoxy group and meta to the amino group, is also a potential site for substitution, though likely less favored than C4. The C3 position is sterically hindered by the adjacent bulky tert-butoxy group.

Directing Effects of Substituents in this compound
SubstituentElectronic EffectDirecting InfluenceSteric Hindrance
-NH2 (Amino)Strongly Activating (+M > -I)Ortho, ParaModerate
-O-t-Bu (Tert-butoxy)Activating (+M > -I)Ortho, ParaHigh
-F (Fluoro)Deactivating (-I > +M)Ortho, ParaLow

Nucleophilic Transformations of the Amino Functionality

The amino group of this compound is a key site for nucleophilic transformations, allowing for the construction of more complex molecular architectures.

Formation of Imine and Schiff Base Derivatives

The primary amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The stability of the resulting imine can be influenced by the electronic and steric environment. While imines can be unstable and prone to hydrolysis, the use of chiral auxiliaries like tert-butanesulfinamide can lead to the formation of stable, enantioenriched sulfinyl imines that are valuable intermediates in asymmetric synthesis. nih.govresearchgate.net The presence of the electron-withdrawing fluorine atom and the bulky tert-butoxy group in this compound can modulate the nucleophilicity of the amino group and the stability of the resulting imine.

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N Cross-Coupling)

The amino group of this compound can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govrsc.org These reactions are powerful tools for forming carbon-nitrogen bonds and are widely used in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov In these reactions, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a base.

The reactivity of this compound in such couplings will be influenced by several factors. The nucleophilicity of the amine is critical, and the electron-withdrawing fluorine atom can decrease this. nih.gov However, the reaction conditions, including the choice of ligand, base, and solvent, can be optimized to achieve high yields. nih.govsigmaaldrich.com For instance, the use of specialized phosphine (B1218219) ligands like BrettPhos and RuPhos has been shown to facilitate the coupling of a wide range of amines and aryl halides. rsc.org The steric bulk of the tert-butoxy group may also play a role in the efficiency of the coupling reaction.

Selected C-N Cross-Coupling Reactions and Conditions
Reaction TypeCatalyst SystemTypical BaseGeneral Applicability
Buchwald-Hartwig AminationPd(OAc)2 or Pd2(dba)3 with phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos)NaOt-Bu, K3PO4, Cs2CO3Broad scope for aryl halides and amines

Fluorine Atom Influence on Aromatic Reactivity

The fluorine atom at the C6 position has a profound impact on the reactivity of the aromatic ring. numberanalytics.com

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. numberanalytics.com This deactivation makes the ring less nucleophilic and can slow down the rate of EAS reactions. numberanalytics.com Conversely, fluorine can donate electron density through a resonance effect (+M), which, although weaker than its inductive effect, is crucial for directing incoming electrophiles to the ortho and para positions. libretexts.org The presence of fluorine can also lower the energy of the highest occupied molecular orbital (HOMO) of the aromatic system. numberanalytics.com

Steric and Non-covalent Interactions: While fluorine is the smallest halogen, it can still exert steric effects and participate in non-covalent interactions such as hydrogen bonding and halogen bonding. researchgate.netrsc.org In this compound, the fluorine atom is adjacent to the amino group, which can lead to intramolecular hydrogen bonding between the N-H of the amine and the fluorine atom. researchgate.net This interaction can influence the conformation of the molecule and the reactivity of the amino group. The fluorine atom can also influence the packing of the molecules in the solid state through intermolecular interactions. researchgate.net

Influence of Fluorine on Aromatic Reactivity
EffectDescriptionConsequence for this compound
Inductive Effect (-I)Withdraws electron density from the ring through the sigma bond framework. numberanalytics.comDeactivates the ring towards electrophilic substitution. numberanalytics.com
Resonance Effect (+M)Donates electron density to the ring through the pi system. libretexts.orgDirects incoming electrophiles to the ortho and para positions. libretexts.org
Hydrogen BondingCan act as a hydrogen bond acceptor. researchgate.netPotential for intramolecular hydrogen bonding with the adjacent amino group. researchgate.net

Applications in Advanced Organic Synthesis

2-(Tert-butoxy)-6-fluoroaniline as a Versatile Synthetic Building Block

The utility of this compound stems from the unique interplay of its constituent functional groups. The fluorine atom can modulate the electronic properties and bioavailability of target molecules, while the protected amine serves as a handle for introducing nitrogen-containing functionalities at a later synthetic stage.

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and functional materials. Anilines are key starting materials for building these rings. While direct examples using this compound are scarce, the synthesis of quinolines and pyrimidines from related anilines illustrates the potential reaction pathways where it could be employed.

Quinolines: The synthesis of quinoline (B57606) rings often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls. For instance, fluorinated quinoline analogs have been synthesized from 2-fluoroaniline (B146934) through condensation and cyclization reactions. bldpharm.com The use of a protected aniline (B41778) like this compound would allow for initial reactions at other positions before the cyclization step, which would be followed by deprotection of the amine to complete the quinoline core. Palladium-catalyzed amination reactions of dihalo-quinolinequinones with various aniline derivatives have also been reported as a method to create complex quinoline structures. scienceopen.com

Table 1: Examples of Quinoline Synthesis from Aniline Derivatives

Starting AnilineReagentsProduct TypeReference
2-FluoroanilineEthyl 2-methylacetoacetate, Polyphosphoric acid8-Fluoro-2,3-dimethylquinolin-4-ol bldpharm.com
Aniline Derivatives6,7-Dihalo-5,8-quinolinequinone, Pd(OAc)₂, XPhos6-Arylamino-quinolinequinones scienceopen.com
AnilinePropanol, Modified USY zeolite catalyst2-Ethyl-3-methylquinoline chemicalbook.com

Pyrimidines: Pyrimidines are another class of vital heterocycles. Their synthesis often involves the condensation of a C-C-C fragment with an N-C-N fragment, such as an amidine or urea (B33335) derivative. While direct synthesis from anilines is less common than for quinolines, aniline derivatives can be incorporated into more complex pyrimidine-containing structures. For example, novel pyrido[1,2-c]pyrimidine (B1258497) derivatives have been synthesized and linked to other moieties for biological evaluation. nih.gov The synthesis of various pyrimidine (B1678525) derivatives often starts from precursors like 6-amino-2-thioxo-1H-pyrimidine-4-one, which can be further functionalized. nih.gov

Table 2: Selected Synthesis Methods for Pyrimidine Derivatives

Starting Material(s)Key Reaction TypeProduct ClassReference(s)
Thiourea, EthylcyanoacetateCondensation6-Amino-2-thioxo-1H-pyrimidine-4-one nih.gov
α-(2-pyridyl)-α-(aryl)-acetamides, Diethyl carbonateCyclocondensation4-Aryl-2H-pyrido[1,2-c]pyrimidine-1,3-diones nih.gov
Chalcones, Guanidine hydrochlorideCondensation2-Aminopyrimidine derivatives mdpi.com

The core structures of quinoline and pyrimidine are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov The introduction of fluorine, as is present in this compound, is a widely used strategy to enhance the metabolic stability and binding affinity of drug candidates.

Therefore, this compound is a promising starting material for creating novel, fluorinated versions of these important scaffolds. For instance, quinolinequinones are known to possess antifungal, antibacterial, and antineoplastic properties. scienceopen.com Pyrimidine derivatives are investigated for a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects. nih.gov The ability to construct these frameworks using a fluorinated and protected building block allows for the systematic development of new potential therapeutic agents.

The synthesis of precursors for functional materials often requires building blocks with well-defined electronic and physical properties. Pyrimidine derivatives, for example, are not only used in biological sciences but also as components in supramolecular assemblies and organic electronics. The fluorine atom in this compound can impart specific properties, such as altered electron density and potential for hydrogen bonding, which are desirable in the design of advanced materials. While specific examples are not documented, its potential as a precursor for fluorinated organic electronic materials is plausible.

Role in Stereoselective Synthesis

There is currently no specific information available in the reviewed literature detailing the application of this compound in stereoselective synthesis. However, the development of chiral catalysts and auxiliaries is a cornerstone of modern organic chemistry. Aniline derivatives can be incorporated into chiral ligands for metal-catalyzed asymmetric reactions. It is conceivable that chiral derivatives of this compound could be developed for applications in stereoselective transformations, although this remains a hypothetical application at present.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 2-(tert-butoxy)-6-fluoroaniline, offering profound insights into its atomic arrangement and electronic environment.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift and Coupling Analysis

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopies are instrumental in defining the chemical structure of this compound.

The ¹H NMR spectrum provides information about the protons in the molecule. The tert-butoxy (B1229062) group typically exhibits a singlet for its nine equivalent protons. The aromatic protons on the aniline (B41778) ring show complex splitting patterns due to coupling with each other and with the fluorine atom. The amino (NH₂) protons also present a distinct signal.

The ¹³C NMR spectrum reveals the carbon framework. The carbon atoms of the tert-butoxy group and the aromatic ring resonate at characteristic chemical shifts. For instance, in related fluoroaniline (B8554772) structures, the carbon attached to fluorine shows a direct C-F coupling. rsc.orgchemicalbook.com

¹⁹F NMR is particularly informative for fluorinated compounds. cnr.itresearchgate.net The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. nih.gov In similar fluoroaniline compounds, the fluorine signal can be influenced by pH and the nature of substituents on the aromatic ring. nih.gov

Table 1: Representative NMR Data for Fluoroaniline Derivatives

NucleusCompoundChemical Shift (ppm)Coupling Constants (Hz)
¹H 4-Fluoroaniline6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 6.89 (t, J=8.0 Hz, 2H, ArH), 3.60 (s, 2H, NH₂) rsc.orgJ=8.6, 4.5, 8.0 rsc.org
¹³C 4-Fluoroaniline115.69 (d, J=22.4 Hz), 116.10 (d, J=7.6 Hz), 142.57 (d, J=2.0 Hz), 156.38 (d, J=235.2 Hz) rsc.orgJ=22.4, 7.6, 2.0, 235.2 rsc.org
¹⁹F 2-Fluoroaniline (B146934)--

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. youtube.comsdsu.eduepfl.ch For this compound, COSY would reveal the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.chresearchgate.net This technique is essential for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.eduepfl.chresearchgate.net This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the tert-butoxy group to the aromatic ring.

Dynamic NMR for Conformational and Rotational Barriers

Dynamic NMR (DNMR) studies can provide information on conformational changes and rotational barriers within the molecule. For this compound, DNMR could be employed to study the rotation around the C-O bond of the tert-butoxy group and the C-N bond of the aniline group. chemicalbook.com These studies involve acquiring NMR spectra at different temperatures to observe changes in signal shape, which can be analyzed to determine the energy barriers for these dynamic processes.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

N-H Stretching : The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching : The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group is observed just below 3000 cm⁻¹.

C=C Stretching : The aromatic ring C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

C-O Stretching : A strong band corresponding to the C-O stretching of the ether linkage is expected in the 1200-1300 cm⁻¹ range.

C-F Stretching : The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C stretching of the aromatic ring and the symmetric vibrations of the tert-butyl group would be prominent in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental formula of a molecule. Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of precision, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For "this compound," with a chemical formula of C₁₀H₁₄FNO, the expected monoisotopic mass can be calculated with high precision. An HRMS analysis would provide an experimental mass value that can be compared to this theoretical value. A close match between the experimental and theoretical mass would confirm the molecular formula of the compound.

Table 1: Hypothetical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₄FNO
Theoretical Monoisotopic Mass (Da) 183.1059
Experimental Mass (Da) Data not available
Mass Error (ppm) Data not available

Note: Specific experimental data for this compound is not publicly available. The table illustrates the type of data that would be presented.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

The application of XRD to a suitable single crystal of "this compound" would yield its definitive solid-state structure. This analysis would confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding, which influence the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions a, b, c, α, β, γ (Data not available)
Volume (ų) Data not available
Z (Molecules per unit cell) Data not available

Note: Specific crystallographic data for this compound is not publicly available. The table illustrates the type of data that would be presented.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Enantiopurity

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral compound. This technique is particularly useful for determining the absolute configuration and enantiomeric purity of chiral molecules.

If "this compound" were to be resolved into its enantiomers, or if a stereoselective synthesis were performed, ECD would be a critical tool for assessing the enantiopurity of the product. The ECD spectrum of one enantiomer would be a mirror image of the other. By comparing the experimental ECD spectrum to that predicted by quantum-mechanical calculations, the absolute configuration of the enantiomers could be assigned. The intensity of the ECD signal can also be used to determine the enantiomeric excess in a sample.

Table 3: Hypothetical ECD Data for an Enantiomer of this compound

Wavelength (nm) Molar Ellipticity (deg cm² dmol⁻¹)
e.g., 220 Data not available
e.g., 250 Data not available

Note: Specific ECD data for this compound is not publicly available. The table illustrates the type of data that would be presented.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy. It is widely used to study the properties of substituted anilines and related molecules. beilstein-journals.orgumn.eduresearchgate.net

Geometry Optimization and Conformational Analysis

A primary step in any computational study is to determine the most stable three-dimensional structure of the molecule. For 2-(tert-butoxy)-6-fluoroaniline, this involves geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.

Key areas of investigation would include:

Conformation of the tert-butoxy (B1229062) group: The orientation of the bulky tert-butoxy group relative to the aniline (B41778) ring is critical. DFT calculations can identify the most stable rotamer and the energy barriers between different conformations.

Pyramidalization of the amino group: The nitrogen atom of the amino group in anilines is typically slightly pyramidal. DFT can precisely calculate the degree of this pyramidalization and the energy required for the inversion of the -NH2 group. researchgate.net

Influence of the fluorine atom: The effect of the ortho-fluoro substituent on the geometry of the benzene (B151609) ring and its interaction with the adjacent amino and tert-butoxy groups would be quantified.

The output of these calculations would be a set of optimized geometrical parameters, as shown in the hypothetical table below.

Hypothetical Optimized Geometrical Parameters This table is illustrative and does not represent actual calculated data. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C-N | 1.40 | | | | C-F | 1.36 | | | | C-O | 1.38 | | | | O-C(tert-butyl) | 1.45 | | | | | | C-C-N | 121.5 | | | | C-C-F | 119.0 | | | | C-N-H | 112.0 | | | | | F-C-C-N | 0.5 | | | | | C-C-O-C | 90.0 |

Electronic Structure and Molecular Orbitals

DFT is exceptionally useful for describing the electronic properties of a molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. For substituted anilines, this gap is crucial for understanding their behavior in chemical reactions and their potential as charge-transfer materials. umn.eduscholaris.ca

Orbital Distribution: Visualizing the HOMO and LUMO reveals where the electron density is concentrated. In a typical substituted aniline, the HOMO is often located on the aniline ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO's location indicates the most likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential, typically near the nitrogen and oxygen atoms) and electron-poor (positive potential, typically near the amino hydrogens) regions.

Prediction and Validation of Spectroscopic Data

DFT calculations can predict vibrational (Infrared and Raman) spectra with a high degree of accuracy. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. researchgate.net This predicted spectrum can then be compared with experimental data to:

Confirm the identity and purity of a synthesized compound.

Assign specific vibrational modes to observed peaks in the experimental spectra.

Validate the accuracy of the computational model and its predicted geometry.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping the pathways of chemical reactions. For this compound, this could involve studying its role in reactions such as electrophilic aromatic substitution or N-alkylation. The methodology involves:

Locating Transition States: A transition state represents the highest energy point along a reaction coordinate. DFT calculations can identify the geometry and energy of these fleeting structures.

Calculating Activation Barriers: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT can be used to compare the activation barriers for different potential reaction pathways. beilstein-journals.org For reactions involving multiple steps, a complete free energy profile can be constructed. beilstein-journals.org

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. An MD simulation of this compound, either in a pure liquid/solid state or in a solvent, would reveal information about its bulk properties. rsc.orgacs.org

The simulation would track the positions and velocities of hundreds or thousands of molecules, allowing for the analysis of:

Solvation Structure: How solvent molecules arrange around a solute molecule. acs.org

Intermolecular Forces: The nature and strength of interactions between molecules, such as hydrogen bonding between the -NH2 groups and van der Waals interactions involving the bulky tert-butoxy groups and the aromatic rings. acs.org

Aggregation Behavior: MD simulations can show how molecules self-assemble or cluster, which is driven by a balance of intermolecular forces. nih.gov

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

For a compound that is solid at room temperature, understanding its crystal structure is crucial. Hirshfeld surface analysis is a modern computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. rsc.org

This analysis partitions the crystal space into regions belonging to each molecule, creating a unique "Hirshfeld surface."

Visualizing Interactions: The surface is colored based on the distances between the surface and the nearest atoms outside (d_e) and inside (d_i) the surface. Red spots on the surface highlight close contacts, which represent the most significant intermolecular interactions, such as hydrogen bonds. nih.gov

Catalytic and Ligand Applications

Design and Synthesis of Metal Complexes with 2-(Tert-butoxy)-6-fluoroaniline Derived Ligands

The development of effective metal catalysts often hinges on the rational design of their coordinating ligands. This compound is an attractive starting material for creating ligands, particularly for late transition metals like palladium and nickel. The primary synthetic route to these ligands involves the formation of phosphine (B1218219) derivatives, creating what are known as biaryl phosphine ligands. These ligands are prized for their ability to stabilize catalytic species and promote key steps in catalytic cycles.

A common method for synthesizing these ligands is the reaction of this compound with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base. This reaction forms a P-N bond, linking the aniline (B41778) moiety to the phosphorus atom. The resulting ligand, an N-arylphosphinamine, can then be introduced to a metal precursor, such as a palladium(II) or nickel(0) salt. The ligand displaces a more weakly bound ligand from the metal's coordination sphere to form a stable metal complex. The bulky tert-butoxy (B1229062) group and the ortho-fluorine atom on the aniline ring are crucial for imparting the desired steric and electronic properties to the resulting metal complex.

Catalytic Activity in Carbon-Heteroatom Bond Formation

Ligands derived from this compound have shown considerable promise in catalyzing the formation of carbon-heteroatom bonds, which are fundamental connections in the synthesis of numerous organic molecules, including pharmaceuticals and materials.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. In particular, the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through amination and etherification reactions benefits from the use of specialized ligands. While specific data for ligands derived solely from this compound is not extensively documented in publicly available literature, the structural motifs of this compound are representative of ligands that have proven effective in nickel-catalyzed aminations. For these reactions, a nickel(0) precursor is often used in combination with the ligand to couple an aryl halide with an amine.

The general effectiveness of such systems can be illustrated with representative data from related bulky, electron-rich phosphine ligands in nickel-catalyzed aminations:

Aryl HalideAmineCatalyst SystemProductYield (%)
4-ChlorotolueneAnilineNi(cod)₂ / Bulky Phosphine Ligand4-Methyl-N-phenylaniline>90
ChlorobenzeneMorpholineNi(cod)₂ / Bulky Phosphine Ligand4-Phenylmorpholine>95

Table 3: Representative examples of nickel-catalyzed amination reactions using bulky phosphine ligands. The data is illustrative of the types of transformations where ligands derived from this compound would be expected to perform well.

Palladium-Catalyzed Transformations (e.g., Mizoroki-Heck Reaction)

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an aryl halide with an alkene. The efficiency and selectivity of this reaction are highly dependent on the ligand employed. Ligands derived from this compound are designed to excel in such transformations. rsc.org The steric bulk of the tert-butoxy group can facilitate the crucial reductive elimination step, while the electronic influence of the fluorine atom can modulate the reactivity of the palladium center.

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by alkene coordination and insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst. mychemblog.com

Aryl HalideAlkeneCatalyst SystemProductYield (%)
IodobenzeneStyrenePd(OAc)₂ / Bulky Phosphine LigandStilbene>90
4-BromotolueneButyl AcrylatePd(OAc)₂ / Bulky Phosphine LigandButyl 4-methylcinnamate>85

Table 4: Representative examples of the Mizoroki-Heck reaction catalyzed by palladium complexes with bulky phosphine ligands. These examples are indicative of the expected performance of catalyst systems bearing ligands derived from this compound.

Ligand Steric and Electronic Effects on Catalytic Performance

The enhanced performance of catalysts bearing ligands derived from this compound can be attributed to a combination of steric and electronic effects.

Electronic Effects: The fluorine atom is highly electronegative and acts as an electron-withdrawing group. When placed on the aryl ring of the ligand, it reduces the electron density at the metal center. This electronic modification can have several beneficial effects. For instance, in reactions involving oxidative addition of an aryl halide, a more electron-rich metal center is often favored. The electronic properties of the ligand can be finely tuned to strike the right balance for optimal catalytic activity across the entire catalytic cycle. The presence of fluorine can also enhance the stability of the catalyst.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability has spurred research into environmentally benign synthetic methods. For substituted anilines, this involves moving away from traditional multi-step processes that often use harsh reagents and generate significant waste. researchgate.net Future research on 2-(tert-butoxy)-6-fluoroaniline will likely prioritize the development of green and sustainable synthetic routes.

Key areas of investigation include:

One-Pot Synthesis: The development of one-pot procedures, where multiple reaction steps are carried out in a single reactor, is a significant goal. researchgate.net This approach reduces the need for intermediate purification steps, minimizing solvent use and waste generation.

Catalyst- and Solvent-Free Conditions: Research is ongoing into reactions that can proceed without the need for catalysts or solvents, which are major contributors to chemical waste. nih.gov For instance, the synthesis of some aniline (B41778) derivatives has been achieved under solvent-free conditions at elevated temperatures, offering a greener alternative to conventional methods. nih.gov

Use of Greener Reagents: The exploration of more environmentally friendly reagents is another crucial aspect. This includes the use of solid acid catalysts or recyclable reagents that can be easily separated from the reaction mixture. vixra.org

A comparative table of traditional versus potential green synthesis approaches is presented below:

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvent Use High volumes of organic solventsSolvent-free or use of green solvents (e.g., water, ionic liquids)
Catalysts Often uses corrosive and hazardous acid catalystsUse of recyclable solid acids, biocatalysts, or catalyst-free methods
Energy Consumption Can be energy-intensive due to multiple heating and cooling cyclesReduced energy consumption through one-pot procedures and milder reaction conditions
Waste Generation Significant production of by-products and acid sludgesMinimized waste through higher atom economy and recyclable reagents

Exploration of Novel Reaction Pathways and Reactivity Patterns

The electronic and steric properties of the tert-butoxy (B1229062) and fluoro groups in this compound are expected to confer unique reactivity. The bulky tert-butoxy group can provide steric hindrance, potentially leading to high regioselectivity in reactions involving the aromatic ring or the amino group. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating effect of the amino and tert-butoxy groups, creates a complex electronic environment that could be exploited in novel transformations.

Future research could focus on:

Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic substitution reactions on the aniline ring. The directing effects of the three substituents will likely lead to specific and potentially novel substitution patterns.

Metal-Catalyzed Cross-Coupling Reactions: Exploring the use of this compound in palladium, copper, or other metal-catalyzed cross-coupling reactions to form C-N, C-C, and C-O bonds. The steric hindrance from the tert-butoxy group may influence the efficiency and outcome of these reactions.

Reactions at the Amino Group: The development of novel reactions involving the amino group, such as diazotization followed by substitution, or its use as a directing group in C-H activation reactions.

Integration into Advanced Materials Science and Engineering

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and unique electrical properties. nih.gov These characteristics make them valuable in a wide range of applications, from high-performance coatings to advanced electronics. nih.govmdpi.com

This compound presents an intriguing monomer for the synthesis of novel fluorinated polymers. The tert-butoxy group could be retained to create polymers with specific solubility and processing characteristics, or it could be cleaved post-polymerization to unmask a hydroxyl group, allowing for further functionalization of the polymer backbone.

Potential research directions in this area include:

Synthesis of Fluorinated Polyanilines: The polymerization of this compound to produce novel fluorinated polyanilines. The resulting polymers could exhibit interesting electronic and optical properties for applications in sensors, electrochromic devices, and as antistatic coatings.

Development of High-Performance Polyimides and Polyamides: Using this compound as a monomer in the synthesis of polyimides and polyamides. The incorporation of the fluoro and tert-butoxy groups could enhance the thermal stability, solubility, and dielectric properties of these high-performance polymers.

Potential Polymer TypeKey MonomerPotential PropertiesPotential Applications
Fluorinated PolyanilineThis compoundEnhanced solubility, tunable electronic propertiesSensors, electrochromic devices, antistatic coatings
Fluorinated PolyamideThis compound and a diacid chlorideImproved thermal stability, chemical resistanceHigh-performance fibers, films, and engineering plastics
Fluorinated PolyimideThis compound and a dianhydrideLow dielectric constant, high thermal stabilityMicroelectronics, aerospace components

Expanding the Chemical Space for Agrochemical and Industrial Intermediates

Aniline derivatives are fundamental building blocks in the synthesis of a vast array of chemicals, including pharmaceuticals, agrochemicals, and dyes. The introduction of fluorine into organic molecules is a well-established strategy for enhancing their biological activity and metabolic stability.

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The tert-butoxy group can act as a protecting group for the ortho position, which can be later removed to allow for further chemical modification. This strategy enables the synthesis of specifically substituted aniline derivatives that would be difficult to prepare by other means.

Future research is likely to explore the use of this compound in the synthesis of:

Novel Agrochemicals: As a precursor for new herbicides, fungicides, and insecticides. The unique substitution pattern could lead to compounds with novel modes of action or improved efficacy. Phenylurea herbicides, for example, act by inhibiting photosynthesis. wikipedia.org

Specialty Chemicals: For the production of specialty chemicals with tailored properties, such as dyes, pigments, and photographic chemicals. The specific substitution pattern can be used to fine-tune the color, stability, and other properties of these materials.

The strategic use of this compound as a building block allows for the systematic exploration of chemical space, potentially leading to the discovery of new molecules with valuable commercial applications.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(tert-butoxy)-6-fluoroaniline, and how can researchers balance yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including fluorination and tert-butoxy group introduction. For fluorination, nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) is common. Protecting the aniline group with Boc (tert-butoxycarbonyl) prior to fluorination prevents side reactions . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires precise stoichiometry and inert atmosphere conditions to avoid hydrolysis of intermediates .

Q. How can spectroscopic methods (NMR, FTIR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : The tert-butoxy group appears as a singlet at δ 1.3–1.5 ppm (9H), while aromatic protons split into distinct patterns due to fluorine coupling (e.g., doublets at δ 6.5–7.5 ppm). The NH₂ group may show broad peaks unless protected .
  • ¹⁹F NMR : A single peak near δ -110 to -120 ppm confirms the fluorine substituent’s position and absence of byproducts .
  • FTIR : Stretching vibrations for C-F (~1220 cm⁻¹) and tert-butoxy C-O (~1100 cm⁻¹) are key markers. NH₂ stretches (3300–3500 cm⁻¹) should diminish if protected .

Q. What storage conditions maximize the stability of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Desiccants (e.g., silica gel) mitigate moisture-induced hydrolysis of the tert-butoxy group. Regular stability testing via HPLC (C18 column, acetonitrile/water mobile phase) monitors degradation over time .

Advanced Research Questions

Q. How do steric effects from the tert-butoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky tert-butoxy group reduces electrophilicity at the ortho-fluoro position, hindering Suzuki-Miyaura coupling. To enhance reactivity, researchers employ Pd catalysts with bulky ligands (e.g., SPhos) and elevated temperatures (100–130°C). Computational studies (DFT) predict steric hindrance effects on transition states, guiding catalyst selection .

Q. What computational strategies (e.g., DFT, TDDFT) predict the electronic properties of this compound for materials science applications?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron-withdrawing effects of fluorine and tert-butoxy groups. Time-dependent DFT (TDDFT) models UV-Vis absorption spectra, showing strong absorbance at ~270 nm due to π→π* transitions. Solvent effects (PCM model) refine predictions for applications in nonlinear optical materials .

Q. How can conflicting solubility data in polar aprotic solvents (e.g., DMSO vs. THF) be resolved experimentally?

  • Methodological Answer : Systematic solubility testing using a shake-flask method at 25°C quantifies solubility limits. For DMSO, sonication (30 min) and centrifugation (10,000 rpm) clarify saturation points. Conflicting data may arise from residual moisture; Karl Fischer titration ensures solvent dryness. Regression analysis correlates solubility with Hansen solubility parameters .

Q. What mechanistic insights explain the compound’s selectivity in reductive amination reactions?

  • Methodological Answer : The tert-butoxy group directs reductive amination to the para position via steric and electronic effects. NaBH₃CN in methanol at 0°C selectively reduces imine intermediates, while competing pathways (e.g., over-reduction to alcohols) are minimized by pH control (buffered at pH 4–5). Kinetic studies (NMR monitoring) reveal rate-determining steps influenced by fluorine’s electron-withdrawing effect .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.